2,3,4,5,6-PENTAFLUORO-N~1~-(2-MORPHOLINOETHYL)BENZAMIDE
Overview
Description
2,3,4,5,6-PENTAFLUORO-N~1~-(2-MORPHOLINOETHYL)BENZAMIDE is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a morpholinoethyl group attached to the amide nitrogen. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Scientific Research Applications
2,3,4,5,6-PENTAFLUORO-N~1~-(2-MORPHOLINOETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-PENTAFLUORO-N~1~-(2-MORPHOLINOETHYL)BENZAMIDE typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-PENTAFLUORO-N~1~-(2-MORPHOLINOETHYL)BENZAMIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The morpholinoethyl group can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Nucleophilic Substitution: Substituted benzamides with different nucleophiles.
Reduction: Corresponding amines.
Oxidation: Oxidized derivatives of the morpholinoethyl group.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N~1~-(2-MORPHOLINOETHYL)BENZAMIDE involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The morpholinoethyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzamide
- 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide
- 2,3,4,5,6-Pentafluorobenzaldehyde
Uniqueness
2,3,4,5,6-PENTAFLUORO-N~1~-(2-MORPHOLINOETHYL)BENZAMIDE is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and binding affinity, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-morpholin-4-ylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5N2O2/c14-8-7(9(15)11(17)12(18)10(8)16)13(21)19-1-2-20-3-5-22-6-4-20/h1-6H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYXRHGGOJDFIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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